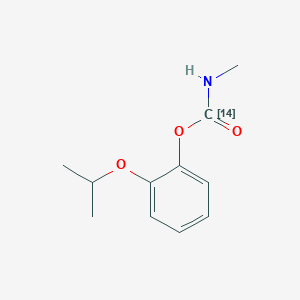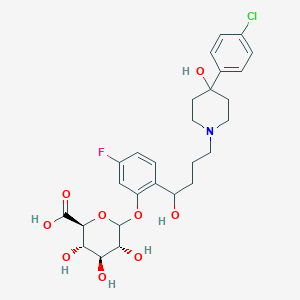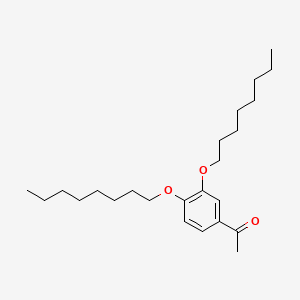![molecular formula C48H46ClN4O2P2Ru B13749567 Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci) is a complex compound featuring a ruthenium center coordinated with chloro, pyrazole, and triphenylphosphine ligands
Preparation Methods
The synthesis of ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci) involves several steps. One common method includes the reaction of a ruthenium precursor with 3,5-dimethyl-1H-pyrazole and triphenylphosphine ligands under inert conditions. The reaction is typically carried out at ambient temperatures, and the product is precipitated by the addition of excess tetrafluoroborate ions . The resulting orange crystalline precipitates are then purified by recrystallization from methanolic/diethyl ether solutions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can also occur, often involving the reduction of the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the ruthenium center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci) has several scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with various ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the ruthenium center can activate substrates through coordination, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar compounds include other ruthenium complexes with pyrazole and triphenylphosphine ligands. These compounds share similar structural features but may differ in their reactivity and applications. For example, ruthenium complexes with different pyrazole derivatives or other phosphine ligands may exhibit different catalytic properties or biological activities .
Properties
Molecular Formula |
C48H46ClN4O2P2Ru |
|---|---|
Molecular Weight |
909.4 g/mol |
IUPAC Name |
2,2-bis(3,5-dimethylpyrazol-1-yl)acetic acid;chlororuthenium;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C12H16N4O2.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-9(3)15(13-7)11(12(17)18)16-10(4)6-8(2)14-16;;/h2*1-15H;5-6,11H,1-4H3,(H,17,18);1H;/q;;;;+1/p-1 |
InChI Key |
GSGUYMWNDKQOEV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NN1C(C(=O)O)N2C(=CC(=N2)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



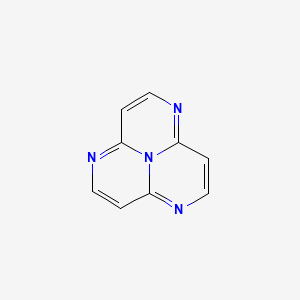


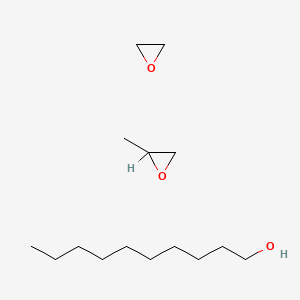
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
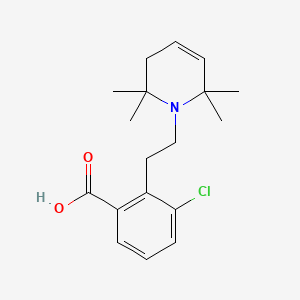
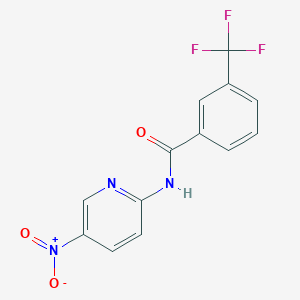
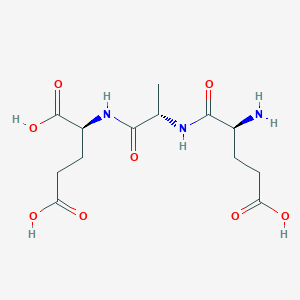
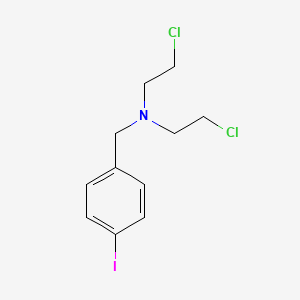
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)
